molecular formula C16H16N2O5S B2777002 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1251548-65-8

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2777002
CAS No.: 1251548-65-8
M. Wt: 348.37
InChI Key: RMDUBLORBXPARS-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or thiophenes.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the core structure but differ in their substituents.

    Thiophene derivatives: Compounds with similar thiophene moieties but different functional groups.

Uniqueness

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of a dioxin ring and a thiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-12(10-3-6-24-9-10)8-17-15(20)16(21)18-11-1-2-13-14(7-11)23-5-4-22-13/h1-3,6-7,9,12,19H,4-5,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDUBLORBXPARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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